5-Methoxy-2-(6'-methoxy-1',3',4',9A'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4A'(2'H)-YL)phenyl 3,5-dimethylisoxazole-4-sulfonate
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Overview
Description
5-Methoxy-2-(6’-methoxy-1’,3’,4’,9A’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4A’(2’H)-YL)phenyl 3,5-dimethylisoxazole-4-sulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(6’-methoxy-1’,3’,4’,9A’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4A’(2’H)-YL)phenyl 3,5-dimethylisoxazole-4-sulfonate involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may involve the use of cyclohexanone derivatives and xanthene intermediates, followed by sulfonation and methoxylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(6’-methoxy-1’,3’,4’,9A’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4A’(2’H)-YL)phenyl 3,5-dimethylisoxazole-4-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield desulfonated or demethoxylated products.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, desulfonated derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Methoxy-2-(6’-methoxy-1’,3’,4’,9A’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4A’(2’H)-YL)phenyl 3,5-dimethylisoxazole-4-sulfonate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules and sulfonate derivatives, such as:
- Spiro[cyclohexane-1,9’-xanthene] derivatives
- Methoxy-substituted phenyl compounds
- Dimethylisoxazole sulfonates
Uniqueness
The uniqueness of 5-Methoxy-2-(6’-methoxy-1’,3’,4’,9A’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4A’(2’H)-YL)phenyl 3,5-dimethylisoxazole-4-sulfonate lies in its specific spirocyclic structure and the combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C31H37NO7S |
---|---|
Molecular Weight |
567.7 g/mol |
IUPAC Name |
[5-methoxy-2-(6-methoxyspiro[2,3,4,9a-tetrahydro-1H-xanthene-9,1'-cyclohexane]-4a-yl)phenyl] 3,5-dimethyl-1,2-oxazole-4-sulfonate |
InChI |
InChI=1S/C31H37NO7S/c1-20-29(21(2)38-32-20)40(33,34)39-27-19-23(36-4)12-14-25(27)31-17-9-6-10-28(31)30(15-7-5-8-16-30)24-13-11-22(35-3)18-26(24)37-31/h11-14,18-19,28H,5-10,15-17H2,1-4H3 |
InChI Key |
BDMDJOKHUCPXCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)OC2=C(C=CC(=C2)OC)C34CCCCC3C5(CCCCC5)C6=C(O4)C=C(C=C6)OC |
Origin of Product |
United States |
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